N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11282837
InChI: InChI=1S/C17H14ClN3O2S/c1-23-14-7-5-12(6-8-14)15-16(24-21-20-15)17(22)19-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,22)
SMILES: COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl
Molecular Formula: C17H14ClN3O2S
Molecular Weight: 359.8 g/mol

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC11282837

Molecular Formula: C17H14ClN3O2S

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C17H14ClN3O2S/c1-23-14-7-5-12(6-8-14)15-16(24-21-20-15)17(22)19-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Standard InChI Key AFFPEGZPLALABD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 3-chlorobenzyl chain. Key features include:

  • Aromatic Systems: The 4-methoxyphenyl and 3-chlorobenzyl groups contribute to lipophilicity, enhancing membrane permeability.

  • Thiadiazole Core: The sulfur and nitrogen-rich heterocycle enables hydrogen bonding and dipole interactions, critical for biological activity .

  • Chlorine Substituent: The meta-chloro group on the benzyl ring may influence steric and electronic properties, potentially modulating receptor binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H14ClN3O2S\text{C}_{17}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular Weight359.8 g/mol
logPEstimated ~3.9 (analog-based)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area~53 Ų (analog-based)

The SMILES notation (COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl) and InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While explicit synthesis data for this compound is unavailable, established methods for 1,2,3-thiadiazoles suggest a multi-step approach:

  • Cyclization: Reacting a thiosemicarbazide intermediate with a chlorinating agent (e.g., SOCl2\text{SOCl}_2) to form the thiadiazole ring .

  • Substitution: Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

  • Amidation: Coupling the 5-carboxylic acid derivative with 3-chlorobenzylamine using carbodiimide reagents.

Challenges include optimizing yields for the meta-chlorinated benzyl group, which may require tailored catalysts or protecting strategies.

CompoundActivity (Model)EfficacySource
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineAnticonvulsant (MES)64.28% at 300 mg/kg
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamideCytotoxicity (PTZ)100% at 60 mg/kg
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamideLogP = 3.9 (Computational)-

Structure-Activity Relationships (SAR)

  • Lipophilicity: The methoxy group increases logP (~3.9), enhancing bioavailability but risking hepatotoxicity .

  • Halogen Effects: Meta-chloro substitution on the benzyl ring may improve target affinity compared to para-chloro analogs .

  • Hydrogen Bonding: The carboxamide moiety’s polar surface area (53 Ų) balances solubility and membrane permeability .

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods for introducing the 3-chlorobenzyl group.

  • In Vitro Screening: Evaluate GABA receptor binding and cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Molecular Docking: Model interactions with NMDA receptors or topoisomerase II using the InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) .

  • Toxicology Profiles: Assess acute toxicity (LD₅₀) in rodent models to establish safety margins.

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